molecular formula C13H7BrN4O5 B12397920 Antitubercular agent-12

Antitubercular agent-12

Cat. No.: B12397920
M. Wt: 379.12 g/mol
InChI Key: GIOGLLKLDCBYJX-UHFFFAOYSA-N
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Description

Antitubercular agent-12 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth and proliferation of the tuberculosis-causing bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitubercular agent-12 involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of a base such as sodium hydroxide in ethanol at room temperature . This method is advantageous due to its shorter reaction time and straightforward workup procedure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Antitubercular agent-12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antitubercular agent-12 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand the biological pathways and mechanisms involved in tuberculosis infection.

    Medicine: Investigated for its efficacy and safety in treating tuberculosis, including drug-resistant strains.

    Industry: Utilized in the development of new antitubercular drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.

    Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.

    Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferases.

Uniqueness

Antitubercular agent-12 is unique in its specific inhibition of multiple enzymes involved in mycolic acid synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Its multi-target approach reduces the likelihood of resistance development compared to single-target drugs like isoniazid .

Properties

Molecular Formula

C13H7BrN4O5

Molecular Weight

379.12 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C13H7BrN4O5/c14-8-3-1-7(2-4-8)12-16-17-13(23-12)15-11(19)9-5-6-10(22-9)18(20)21/h1-6H,(H,15,17,19)

InChI Key

GIOGLLKLDCBYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Br

Origin of Product

United States

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